[1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride
CAS No.: 65226-03-1
Cat. No.: VC18459526
Molecular Formula: C22H25ClN2O2
Molecular Weight: 384.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65226-03-1 |
|---|---|
| Molecular Formula | C22H25ClN2O2 |
| Molecular Weight | 384.9 g/mol |
| IUPAC Name | [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride |
| Standard InChI | InChI=1S/C22H24N2O2.ClH/c1-2-22(13-6-3-7-14-22)24-15-18(16-24)26-21(25)23-20-12-8-10-17-9-4-5-11-19(17)20;/h1,4-5,8-12,18H,3,6-7,13-16H2,(H,23,25);1H |
| Standard InChI Key | SURNCZOLYRDTSJ-UHFFFAOYSA-N |
| Canonical SMILES | C#CC1(CCCCC1)[NH+]2CC(C2)OC(=O)NC3=CC=CC4=CC=CC=C43.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition
The compound has the molecular formula C₂₂H₂₅ClN₂O₂ and a molecular weight of 384.9 g/mol . Its IUPAC name, [1-(1-ethynylcyclohexyl)azetidin-1-ium-3-yl] N-naphthalen-1-ylcarbamate;chloride, reflects its quaternary ammonium structure, where the azetidine ring (a four-membered heterocycle with one nitrogen atom) is substituted at the 1-position with an ethynylcyclohexyl group and at the 3-position with a naphthalen-1-ylcarbamate moiety. The chloride counterion balances the positive charge on the azetidinium ring.
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| CAS No. | 65226-03-1 | |
| Molecular Formula | C₂₂H₂₅ClN₂O₂ | |
| Molecular Weight | 384.9 g/mol | |
| Topological Polar SA | 42.8 Ų | |
| Rotatable Bonds | 5 | |
| Hydrogen Bond Donors | 2 | |
| Hydrogen Bond Acceptors | 3 |
Stereochemical Considerations
The ethynylcyclohexyl group introduces stereochemical complexity due to the cyclohexane ring’s chair conformations. The azetidinium ring’s planar geometry and the naphthalene system’s rigidity may influence intermolecular interactions, such as π-π stacking or hydrophobic effects. Computational models suggest a Topological Polar Surface Area (TPSA) of 42.8 Ų, indicative of moderate membrane permeability .
Synthesis and Structural Elucidation
Synthetic Pathways
The synthesis involves multi-step organic reactions, typically beginning with the formation of the azetidine ring. Cyclization of γ-chloroamines or [2+2] cycloadditions are common methods for azetidine synthesis. Subsequent functionalization includes:
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Ethynylation: Introduction of the ethynyl group via Sonogashira coupling or nucleophilic substitution.
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Carbamate Formation: Reaction of the azetidine’s hydroxyl group with naphthalen-1-yl isocyanate or chloroformate derivatives.
Quaternization of the azetidine nitrogen with methyl iodide or similar alkylating agents generates the azetidinium cation, followed by chloride ion exchange to yield the final product.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. The presence of the naphthalene ring is evidenced by aromatic proton signals at δ 7.5–8.2 ppm in ¹H NMR, while the ethynyl group’s sp-hybridized carbon appears near δ 70–80 ppm in ¹³C NMR.
Physicochemical and Pharmacokinetic Properties
Solubility and Lipophilicity
With a log P value of approximately 2.34 (predicted), the compound exhibits moderate lipophilicity, balancing solubility in organic solvents and aqueous media . The Topological Polar Surface Area (TPSA) of 42.8 Ų suggests limited blood-brain barrier penetration, making peripheral targets more likely .
Metabolic Stability
The carbamate group may undergo enzymatic hydrolysis by esterases or amidases, potentially generating naphthalen-1-amine as a metabolite. The ethynyl group’s stability against cytochrome P450-mediated oxidation remains unstudied but could influence metabolic clearance .
Table 2: Predicted ADME Properties
| Property | Value/Prediction | Source |
|---|---|---|
| GI Absorption | High | |
| BBB Permeability | Low | |
| P-gp Substrate | No | |
| CYP Inhibition | None reported | |
| Half-life | Not determined | – |
Future Research Directions
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Synthetic Optimization: Develop scalable routes with higher yields.
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Biological Screening: Evaluate activity against cancer cell lines, microbial targets, or neurological receptors.
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Metabolic Studies: Characterize metabolites and pathways using liver microsomes.
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Crystallography: Obtain X-ray structures to guide structure-based drug design.
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